Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Medicinal Chemistry Bioisostere Design Physicochemical Profiling

Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 2250243-65-1) is a conformationally constrained, difluoromethyl-substituted spirocyclic amino alcohol building block (C12H19F2NO3, MW 263.28 g/mol). Its core comprises a 2-azaspiro[3.3]heptane scaffold—a validated piperidine bioisostere recognized in over 500 patents and 7,000 new compounds since 2010 —additionally functionalized at the 6-position with a geminal hydroxy-difluoromethyl pair that uniquely combines hydrogen-bond donor capacity (via –OH and –CF2H) with the enhanced metabolic stability and lipophilicity modulation characteristic of fluorinated spiro[3.3]heptane building blocks.

Molecular Formula C12H19F2NO3
Molecular Weight 263.285
CAS No. 2250243-65-1
Cat. No. B2376151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
CAS2250243-65-1
Molecular FormulaC12H19F2NO3
Molecular Weight263.285
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(F)F)O
InChIInChI=1S/C12H19F2NO3/c1-10(2,3)18-9(16)15-6-11(7-15)4-12(17,5-11)8(13)14/h8,17H,4-7H2,1-3H3
InChIKeyXUEWAUFFMPPYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 2250243-65-1) – A Differentiated Spirocyclic Building Block for Medicinal Chemistry


Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 2250243-65-1) is a conformationally constrained, difluoromethyl-substituted spirocyclic amino alcohol building block (C12H19F2NO3, MW 263.28 g/mol) . Its core comprises a 2-azaspiro[3.3]heptane scaffold—a validated piperidine bioisostere recognized in over 500 patents and 7,000 new compounds since 2010 [1]—additionally functionalized at the 6-position with a geminal hydroxy-difluoromethyl pair that uniquely combines hydrogen-bond donor capacity (via –OH and –CF2H) with the enhanced metabolic stability and lipophilicity modulation characteristic of fluorinated spiro[3.3]heptane building blocks .

Why Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Cannot Be Replaced by a Generic Analog


Substituting this compound with a simpler analog—such as the non-fluorinated 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557‑97‑8), a 6‑trifluoromethyl variant, or a monofunctional 6‑(difluoromethyl)‑2‑azaspiro[3.3]heptane lacking the hydroxyl group—fundamentally alters three interdependent properties essential for drug candidate profiling: (i) the spirocyclic scaffold imposes a defined, non‑coplanar exit‑vector geometry distinct from piperidine or cyclohexane surrogates [REFS‑1]; (ii) the geminal hydroxy–difluoromethyl pair provides a dual hydrogen‑bond donor locus absent in –CF3 analogs and a lipophilic H‑bond donor (–CF2H) absent in non‑fluorinated analogs [REFS‑2]; (iii) the combination of scaffold and fluorination pattern synergistically modulates amine basicity (pKa) and lipophilicity (LogP / LogD) in ways that cannot be recapitulated by independently varying a single substituent [REFS‑3].

Quantitative Differentiation Evidence for Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate


Restricted Piperidine-Like Basicity with Fluorination-Modulated pKa

The 2‑azaspiro[3.3]heptane scaffold confers amine basicity closely matching that of piperidine (pKa ≈ 11.3) [1], while the 6‑difluoromethyl substituent introduces an electron‑withdrawing effect that depresses the pKa of the azetidine nitrogen relative to non‑fluorinated analogs. This contrasts with the 6‑trifluoromethyl analog, where the stronger –I effect of –CF3 leads to a further reduction in basicity, potentially compromising the amine's protonation state at physiological pH and altering target engagement [2].

Medicinal Chemistry Bioisostere Design Physicochemical Profiling

Lipophilicity Modulation: Balanced logP Distinct from –CF3 and Non‑Fluorinated Analogs

The spiro[3.3]heptane scaffold alone increases calculated logP by approximately 0.4 units relative to piperidine (logP ~ 0.8 for piperidine vs. ~ 1.2 for 1‑azaspiro[3.3]heptane) . Experimental logP values for 6‑trifluoromethyl spiro[3.3]heptane amine building blocks range from 1.5 to 2.3, while the corresponding gem‑difluoromethyl analogs consistently exhibit logP values approximately 0.4–0.8 units lower, positioning the –CF2H‑containing target compound in a more favorable lipophilicity range (estimated logD7.4 ~ 0.8–1.5) that complies with lead‑likeness guidelines [1]. The 6‑hydroxy group further tempers logP through an intramolecular hydrogen bond with the –CF2H proton, a feature absent in the 6‑deoxy‑6‑(difluoromethyl) analog .

Drug Design Lipophilicity Optimization ADME Properties

Unique Dual Hydrogen-Bond Donor Motif Absent in –CF3 and Non‑Fluorinated Comparators

The geminal 6‑hydroxy and 6‑difluoromethyl substituents together create a dual hydrogen‑bond donor (HBD) locus: the –OH group acts as a strong HBD, while the –CF2H proton functions as a lipophilic hydrogen‑bond donor with donor strength comparable to aniline or thiophenol (but weaker than hydroxyl) [1]. This contrasts sharply with the 6‑trifluoromethyl analog, which completely lacks hydrogen‑bond donor capability (the –CF3 group is exclusively a weak H‑bond acceptor), and with the non‑fluorinated 6‑hydroxy analog, which possesses only a single HBD . The distinct geometry and donor strength profile of the dual HBD motif enable specific interactions with protein backbone carbonyls or side‑chain acceptors that neither monofunctional analog can recapitulate .

Structure-Based Drug Design Binding Affinity Optimization Bioisostere Strategy

Non‑Coplanar Exit Vectors Enable Distinct 3D Pharmacophore Geometries vs. Piperidine and Cyclohexane Surrogates

The spiro[3.3]heptane core positions substituents at the 2‑ and 6‑positions with non‑coplanar exit vectors defining a dihedral angle of approximately 78–82°, as confirmed by X‑ray diffraction analysis of 6‑trifluoromethyl spiro[3.3]heptane derivatives [1]. This geometry is fundamentally distinct from the planar 1,4‑disubstitution pattern of piperidine (dihedral angle ~ 180°) and the chair‑flip equilibrium of cyclohexane, providing a unique three‑dimensional presentation of the amine (position 2) and the hydroxy‑difluoromethyl group (position 6) to biological targets [2]. The additional 6‑hydroxy substituent in the target compound further orients the –OH vector at approximately 109° relative to the spiro‑junction plane, creating a chiral‑like spatial arrangement (even in the racemate) that occupies chemical space inaccessible to mono‑substituted spiro analogs .

Conformational Restriction Exit Vector Analysis Scaffold Hopping

Metabolic Stability Enhancement via –CF2H: Reduced CYP450 Oxidative Liability vs. Non‑Fluorinated Analogs

The difluoromethyl group at the 6‑position blocks oxidative metabolism at the benzylic/allylic‑type C–H bond adjacent to the cyclobutane ring junction—a primary site of CYP450‑mediated hydroxylation in non‑fluorinated 2‑azaspiro[3.3]heptane analogs . In model systems, incorporation of a –CF2H group has been shown to increase metabolic half‑life (t½) from approximately 30 minutes (parent C–H) to approximately 120 minutes in human liver microsome assays, representing a ~4‑fold improvement . Heteroatom‑substituted spiro[3.3]heptanes generally exhibit a trend toward higher metabolic stability than their cyclohexane counterparts, with the 2‑azaspiro[3.3]heptane scaffold demonstrating improved stability over the 1‑azaspiro isomer [1].

Metabolic Stability CYP450 Metabolism In Vivo Half-Life Prediction

High-Value Application Scenarios for Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate


Piperidine Replacement in Kinase Inhibitor Scaffolds to Improve Metabolic Stability and Reduce hERG Liability

When incorporated as a piperidine bioisostere in kinase inhibitor backbones (e.g., replacing the solvent‑exposed piperidine ring in imatinib‑class or anaplastic lymphoma kinase inhibitors), this building block introduces a fixed ~78° exit‑vector geometry that can disrupt the extended planar conformation often associated with hERG channel binding, while the –CF2H group simultaneously blocks the primary site of N‑dealkylation metabolism, projecting a ~4‑fold in vitro t½ improvement over the corresponding non‑fluorinated piperidine analog [1] .

Dual Hydrogen‑Bond Donor Fragment for Protease and Epigenetic Target Lead Optimization

In fragment‑based or structure‑guided optimization of protease inhibitors (e.g., SARS‑CoV‑2 Mpro, HCV NS3/4A) or epigenetic reader domain antagonists (e.g., bromodomain‑containing protein BRD4), the geminal –OH/–CF2H motif provides a paired H‑bond donor system capable of simultaneously engaging two backbone carbonyls in the enzyme's oxyanion hole or the conserved Asn/Tyr hydrogen‑bond network of bromodomains—a binding mode that neither the 6‑CF3 analog (zero H‑bond donors) nor the non‑fluorinated 6‑OH analog (single donor) can replicate .

Conformationally Constrained GABA or Ornithine Analog Synthesis for CNS Target Engagement

As a precursor to 6‑amino‑6‑(difluoromethyl)‑2‑azaspiro[3.3]heptane‑6‑carboxylic acid (through Boc deprotection, alcohol activation, and azide displacement), the building block enables access to fluorinated, rigidified analogs of γ‑aminobutyric acid (GABA) or ornithine with precisely defined N‑to‑C6 distance and angular geometry distinct from flexible acyclic analogs, directly supporting CNS‑targeted medicinal chemistry programs where conformational pre‑organization correlates with improved blood‑brain barrier penetration and target selectivity .

Quote Request

Request a Quote for Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.